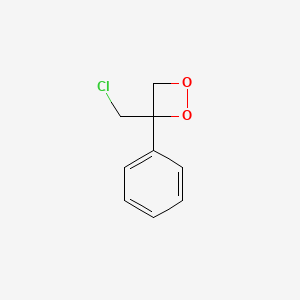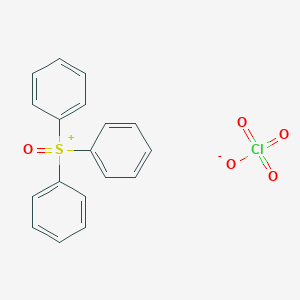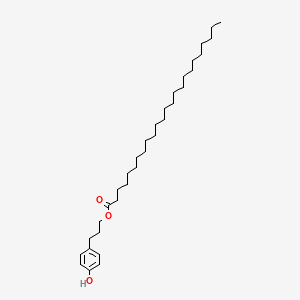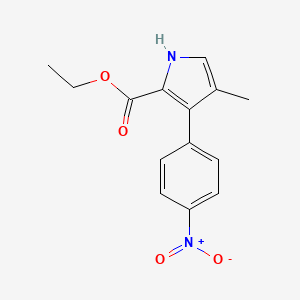![molecular formula C25H23N3 B14285664 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine CAS No. 138408-51-2](/img/structure/B14285664.png)
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine typically involves the functionalization of imidazole derivatives. One common method is the lithiation of 1-(triphenylmethyl)imidazole, followed by its reaction with various electrophiles . This process can be efficiently carried out using flow chemistry techniques at ambient temperature, achieving high yields in short reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to ensure consistent and high-yield production .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The lithiation of the imidazole ring allows for subsequent substitution reactions with different electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Lithium Reagents: Used for the lithiation of the imidazole ring.
Electrophiles: Various electrophiles can be used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the electrophiles used. For example, the reaction with alkyl halides can introduce alkyl groups, while reactions with acyl chlorides can introduce acyl groups .
Aplicaciones Científicas De Investigación
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, influencing biological pathways. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1-(Triphenylmethyl)imidazole: A closely related compound used in similar synthetic applications.
4(5)-(Hydroxymethyl)imidazole: Another imidazole derivative with different functional groups.
Methyl 2-nitro-1-imidazoleacetate: An imidazole compound with nitro and ester groups.
Uniqueness
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine is unique due to the presence of the triphenylmethyl group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propiedades
Número CAS |
138408-51-2 |
|---|---|
Fórmula molecular |
C25H23N3 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
3-(1-tritylimidazol-4-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C25H23N3/c26-18-10-17-24-19-28(20-27-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-17,19-20H,18,26H2 |
Clave InChI |
PSKFCFRJPUWICJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)









![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)

![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)

